molecular formula C19H15N5O2 B14395341 N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide CAS No. 87595-06-0

N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide

Cat. No.: B14395341
CAS No.: 87595-06-0
M. Wt: 345.4 g/mol
InChI Key: JRHLONCJAMEZPO-UHFFFAOYSA-N
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Description

N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide is a heterocyclic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyrazine core linked to a phenyl group and an acetamide moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.

    Substitution: Halogenated reagents, bases or acids; solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide is unique due to its specific combination of functional groups and the presence of the pyrazolo[3,4-b]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

87595-06-0

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[4-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)oxyphenyl]acetamide

InChI

InChI=1S/C19H15N5O2/c1-13(25)22-14-7-9-16(10-8-14)26-18-12-20-19-17(23-18)11-21-24(19)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,25)

InChI Key

JRHLONCJAMEZPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4

Origin of Product

United States

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